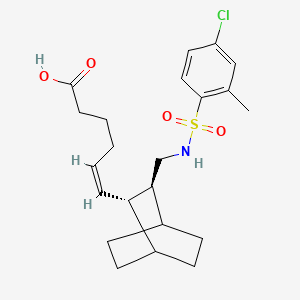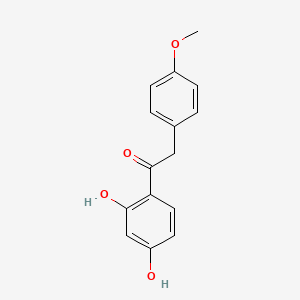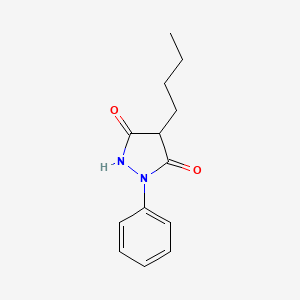
Mofebutazone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La mofebutazona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como compuesto de referencia en química analítica para estudiar interacciones farmacológicas y estabilidad.
Biología: Investigado por sus efectos sobre los procesos celulares y su potencial como agente terapéutico.
Medicina: Estudiado por sus propiedades antiinflamatorias, analgésicas y antipiréticas. Se utiliza en el tratamiento de afecciones como la artritis y otros trastornos inflamatorios.
Industria: Utilizado en la formulación de productos farmacéuticos y como estándar en procesos de control de calidad.
Mecanismo De Acción
La mofebutazona ejerce sus efectos inhibiendo la síntesis de prostaglandinas, que son mediadores de la inflamación y el dolor. Lo logra bloqueando la enzima ciclooxigenasa (COX), que convierte el ácido araquidónico en prostaglandinas. Al inhibir la COX, la mofebutazona reduce la inflamación, el dolor y la fiebre .
Análisis Bioquímico
Biochemical Properties
Mofebutazone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to plasma albumin, which is a key protein in the blood that helps transport various substances . This compound competes with other drugs for binding sites on albumin, which can influence the pharmacokinetics of these drugs . Additionally, it interacts with enzymes involved in the metabolism of arachidonic acid, thereby inhibiting the synthesis of prostaglandins and reducing inflammation .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins . This inhibition leads to reduced inflammation and pain. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in these processes . The drug’s anti-inflammatory properties help in reducing the symptoms of joint and muscular pain .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the COX enzymes, specifically COX-1 and COX-2, inhibiting their activity and thus reducing the synthesis of prostaglandins . This inhibition leads to decreased inflammation and pain. Additionally, this compound competes with other drugs for binding sites on plasma albumin, which can affect the pharmacokinetics and efficacy of these drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including temperature and storage conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can lead to changes in cell signaling pathways and gene expression . The drug’s stability and degradation must be carefully monitored to ensure its efficacy and safety in laboratory experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal ulceration and renal toxicity have been observed . The threshold effects and toxicities must be carefully considered when determining the appropriate dosage for animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the metabolism of arachidonic acid . It interacts with enzymes such as COX-1 and COX-2, inhibiting their activity and reducing the synthesis of prostaglandins . This inhibition affects the metabolic flux and levels of metabolites involved in the inflammatory response . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing adverse effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its binding to plasma albumin . This binding helps in the efficient transport of the drug to various tissues where it exerts its therapeutic effects . The distribution of this compound is influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within cells . Proper understanding of the transport and distribution mechanisms is essential for optimizing the drug’s efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in the inflammatory response . The drug’s activity and function are influenced by its localization within specific cellular compartments . Targeting signals and post-translational modifications may direct this compound to specific organelles, affecting its therapeutic efficacy . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in clinical settings .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la mofebutazona implica la reacción de fenilhidrazina con acetoacetato de butilo para formar el compuesto intermedio, que luego se cicla para producir mofebutazona. Las condiciones de reacción normalmente implican calentar los reactivos en presencia de un disolvente y un catalizador adecuados.
Métodos de producción industrial
La producción industrial de mofebutazona sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final. El uso de sistemas automatizados y técnicas analíticas avanzadas ayuda a mantener la coherencia en la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
La mofebutazona experimenta varias reacciones químicas, que incluyen:
Oxidación: La mofebutazona puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la mofebutazona en sus formas reducidas.
Sustitución: La mofebutazona puede sufrir reacciones de sustitución en las que uno de sus grupos funcionales es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones varían según la reacción específica, pero generalmente implican temperaturas y niveles de pH controlados.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y compuestos sustituidos, cada uno con propiedades químicas y farmacológicas distintas.
Comparación Con Compuestos Similares
Compuestos similares
Fenilbutazona: Otro AINE con propiedades antiinflamatorias y analgésicas similares.
Oxifenbutazona: Un metabolito de la fenilbutazona con efectos farmacológicos similares.
Nabumetona: Un AINE que es estructuralmente diferente pero comparte usos terapéuticos similares.
Singularidad de la mofebutazona
La mofebutazona es única en su afinidad de unión específica a la albúmina plasmática y su interacción competitiva con otros fármacos. Esta propiedad la hace particularmente útil en ciertos contextos terapéuticos donde las interacciones farmacológicas deben gestionarse cuidadosamente .
Propiedades
IUPAC Name |
4-butyl-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOJLIXKJWXUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41468-34-2 (hydrochloride salt) | |
| Record name | Mofebutazone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023331 | |
| Record name | Mofebutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2210-63-1 | |
| Record name | Mofebutazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mofebutazone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mofebutazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13629 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mofebutazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mofebutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mofebutazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOFEBUTAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPW36WUI5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does mofebutazone influence leukotriene production?
A1: Research suggests that this compound, at specific concentrations, might indirectly increase the production of leukotrienes, particularly leukotriene C4 (LTC4) []. This increase is thought to be a consequence of its inhibitory effect on COX. As COX activity is reduced, more arachidonic acid becomes available for conversion into leukotrienes through the lipoxygenase pathway. The significance of this increased LTC4 production in the context of this compound's overall pharmacological effects requires further investigation.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol.
Q3: Is there spectroscopic data available that confirms the structure of this compound?
A3: Yes, various spectroscopic techniques have been employed to characterize this compound. Solid-state 13C nuclear magnetic resonance (NMR) spectroscopy has provided valuable insights into the chemical environment of the carbon atoms within the molecule []. These findings, when correlated with X-ray crystallographic data, offer a comprehensive understanding of this compound's solid-state structure. Further analysis using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has enabled the identification and quantification of this compound and its metabolites in biological samples []. These analytical methods are crucial for pharmacokinetic studies and drug monitoring.
Q4: What is the half-life of this compound in the body?
A4: this compound exhibits a relatively short half-life of approximately 1.9 hours in plasma [, ]. This is considerably shorter than its structural analog, phenylbutazone, which has a reported half-life ranging from 54 to 99 hours []. This rapid elimination contributes to a lower risk of accumulation in the body, even with repeated administration.
Q5: How is this compound metabolized and eliminated?
A5: this compound undergoes extensive metabolism primarily in the liver. It's mainly glucuronidated, forming water-soluble conjugates that are readily excreted in the urine []. This metabolic pathway contributes significantly to its rapid clearance from the body. Studies using radiolabeled this compound in rats have confirmed its distribution to various organs, with the highest concentrations found in the liver and kidneys, signifying their role in this compound's metabolism and elimination [].
Q6: Does this compound accumulate in synovial fluid?
A6: Research indicates that this compound exhibits a longer half-life in synovial fluid, approximately 7.7 hours, compared to its half-life in plasma []. This prolonged presence in the synovial fluid suggests a potential for localized therapeutic effects within the joints, a desirable characteristic for drugs targeting inflammatory conditions like arthritis.
Q7: What is the general safety profile of this compound?
A7: While this compound is generally well-tolerated, it's essential to acknowledge its potential for side effects, particularly gastrointestinal issues. Studies in ponies indicated that this compound administration could lead to gastric ulcers, although the occurrence rate was not significantly different from the control group []. Like many NSAIDs, this compound can interfere with the stomach's protective mechanisms, potentially increasing the risk of ulcer development. Further research, particularly in humans, is needed to fully understand the risk factors and mechanisms behind these potential adverse effects.
Q8: Are there specific patient populations where this compound use should be approached with caution?
A8: While this compound was generally well-tolerated in a small study involving asthmatic patients [], its use in individuals with pre-existing respiratory conditions, especially aspirin-sensitive asthma, requires careful consideration. NSAIDs, in general, can trigger bronchospasm in susceptible individuals, possibly due to their influence on leukotriene pathways. A thorough assessment of individual risk factors is crucial before prescribing this compound to such patients.
Q9: What analytical techniques are employed to study this compound?
A9: A range of analytical techniques has been crucial in advancing our understanding of this compound. Early studies utilized radiolabeled [4-14C]this compound to track its absorption, distribution, metabolism, and excretion in animal models [, , ]. These studies provided valuable insights into the drug's pharmacokinetic profile. In vitro studies often employ cell culture models, such as mouse peritoneal macrophages, to investigate the effects of this compound and its metabolites on arachidonic acid metabolism []. These models help elucidate the drug's mechanism of action at the cellular level.
Q10: How is this compound quantified in biological samples?
A10: HPLC, particularly when coupled with UV detection or mass spectrometry, is widely used for the quantification of this compound and its metabolites in biological matrices like plasma and urine [, ]. This technique offers high sensitivity and selectivity, allowing for accurate measurement of drug concentrations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




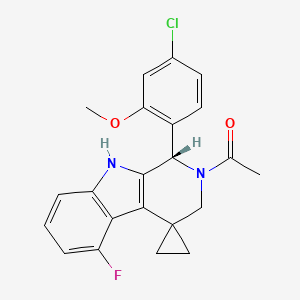
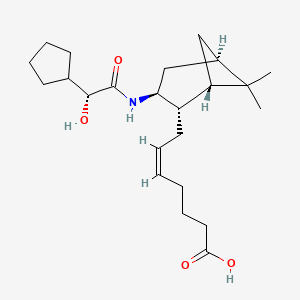
![sodium;4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoate](/img/structure/B1677314.png)
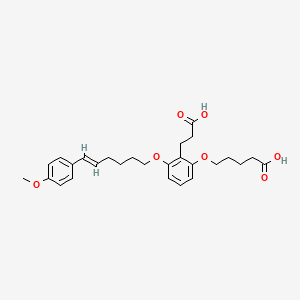
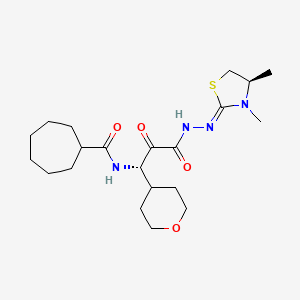

![3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate](/img/structure/B1677320.png)

